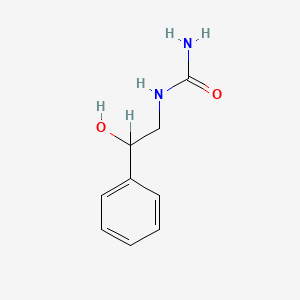

(2-Hydroxy-2-phenylethyl)urea

説明

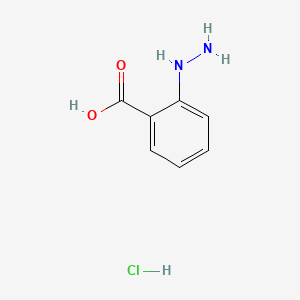

(2-Hydroxy-2-phenylethyl)urea, also known as HPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol. HPEU has been synthesized using various methods and has shown promising results in various studies.

科学的研究の応用

Neuropeptide Receptor Antagonism

1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, a derivative of (2-Hydroxy-2-phenylethyl)urea, was identified as a hit for neuropeptide Y5 receptor antagonism. This discovery led to the synthesis of over 40 analogs to optimize in vitro potency. These urea analogs act as antagonists in cellular assays, suggesting potential in modulating neuropeptide-related pathways (Fotsch et al., 2001).

Biosensor Development for Urea Detection

A novel hydrogel-based biosensor incorporating an enzyme for urea detection was developed. This biosensor is sensitive to urea concentrations and exhibits long-term stability, highlighting its potential for industrial and biomedical applications (Erfkamp et al., 2019).

Structural Studies in Solid State

Research on crystalline N1,N1-dimethyl-N3-arylureas, including a derivative with a hydroxyl group in the phenyl ring, explored hydrogen bonding and molecular conformations using solid-state NMR and X-ray diffraction. This has implications for understanding the structural dynamics of substituted ureas (Kołodziejski et al., 1993).

Chemical Synthesis and Pyrolysis Studies

Investigations into the trifluoroacetylation and subsequent pyrolysis of 2-amino-2-oxazolines resulted in the synthesis of several compounds, including derivatives related to this compound. These studies are important for understanding chemical reactions and synthesis pathways in organic chemistry (Tanaka et al., 1982).

Neuroscience Research

Studies in neuroscience utilized derivatives of this compound to understand the release of hydroxylated phenylethylamines in the rat brain. This research contributes to our understanding of neurotransmitter dynamics (Baldessarini & Vogt, 1972).

Novel Synthesis of Ureas

Research demonstrated a single-pot synthesis method for ureas from carboxylic acids, highlighting a more efficient approach to synthesizing compounds like this compound. This method offers advantages in terms of yield and environmental friendliness (Thalluri et al., 2014).

Application in Water Treatment

A study on the immobilization of laccase onto a modified microfiltration membrane for removing herbicide derivatives from wastewater demonstrates the environmental applications of this compound derivatives. This approach shows potential in water purification technologies (Jolivalt, 2000).

Interaction with β-Tubulin

Research on N-Phenyl-N′-(2-chloroethyl)ureas, related to this compound, revealed their interaction with β-tubulin and their potential as chemotherapeutic agents. This underscores the significance of these compounds in medical research and drug development (Fortin et al., 2011).

特性

IUPAC Name |

(2-hydroxy-2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-9(13)11-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUILQHBSBEUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947881 | |

| Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-52-1 | |

| Record name | Urea, (beta-hydroxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)